Boc-(R)-alpha-(4-tert-butyl-benzyl)-proline
Overview
Description
Boc-®-alpha-(4-tert-butyl-benzyl)-proline is a derivative of proline, an amino acid that plays a crucial role in the structure of proteins. This compound is characterized by the presence of a tert-butyl group and a benzyl group attached to the proline molecule. The Boc group, or tert-butoxycarbonyl group, is commonly used as a protecting group in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions to achieve the desired product . The reaction conditions are usually mild, and the process can be carried out in a single pot, making it efficient and straightforward.
Industrial Production Methods
In industrial settings, the production of Boc-®-alpha-(4-tert-butyl-benzyl)-proline may involve the use of flow microreactor systems. These systems allow for the continuous flow of reactants and products, leading to more efficient and sustainable synthesis compared to traditional batch processes . The use of microreactor systems also enables better control over reaction conditions, resulting in higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-®-alpha-(4-tert-butyl-benzyl)-proline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butyl and benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Boc-®-alpha-(4-tert-butyl-benzyl)-proline include:
Oxidizing agents: Such as tert-butyl hydroperoxide.
Reducing agents: Such as sodium borohydride.
Substituting agents: Various halides and nucleophiles.
The reaction conditions typically involve mild temperatures and pressures, making the processes relatively safe and efficient .
Major Products Formed
The major products formed from the reactions of Boc-®-alpha-(4-tert-butyl-benzyl)-proline depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted proline derivatives .
Scientific Research Applications
Boc-®-alpha-(4-tert-butyl-benzyl)-proline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of protein structure and function due to its proline backbone.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Boc-®-alpha-(4-tert-butyl-benzyl)-proline involves its interaction with specific molecular targets and pathways. The Boc group protects the amine functionality, allowing for selective reactions at other sites on the molecule. The tert-butyl and benzyl groups can influence the compound’s reactivity and interactions with other molecules, making it a versatile tool in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzyl bromide: Used in the synthesis of various organic compounds.
tert-Butyl esters: Commonly used as protecting groups in organic synthesis.
Uniqueness
Boc-®-alpha-(4-tert-butyl-benzyl)-proline is unique due to its combination of a proline backbone with tert-butyl and benzyl groups. This structure provides specific reactivity and stability, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
(2R)-2-[(4-tert-butylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO4/c1-19(2,3)16-10-8-15(9-11-16)14-21(17(23)24)12-7-13-22(21)18(25)26-20(4,5)6/h8-11H,7,12-14H2,1-6H3,(H,23,24)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEGKJLPJARVIT-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2(CCCN2C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@]2(CCCN2C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375991 | |
Record name | Boc-(R)-alpha-(4-tert-butylbenzyl)-Pro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957310-66-6 | |
Record name | Boc-(R)-alpha-(4-tert-butylbenzyl)-Pro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 957310-66-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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